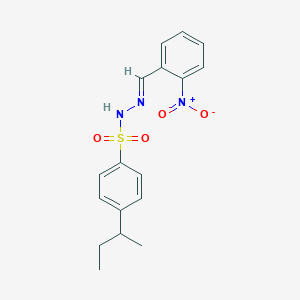![molecular formula C13H13BrN2S B4703443 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B4703443.png)
2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine
Overview
Description
2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine is a chemical compound that has been extensively studied by the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. This compound belongs to the class of pyrimidine derivatives, which are widely used in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the accumulation of damaged DNA and ultimately, cell death.
Biochemical and physiological effects:
Studies have shown that 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies. In addition, this compound has been found to exhibit low toxicity in animal models, indicating its potential for use in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine in lab experiments include its potent antitumor activity, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine. These include:
1. Further studies to elucidate the mechanism of action of this compound, which could lead to the development of more effective cancer therapies.
2. Exploration of the potential applications of this compound in the development of new antimicrobial agents.
3. Investigation of the potential use of this compound in combination with other drugs to enhance its antitumor activity.
4. Development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production.
In conclusion, 2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine is a promising compound that has been extensively studied for its potential applications in various fields. Its potent antitumor activity, low toxicity, and ease of synthesis make it a promising candidate for the development of new cancer therapies and antimicrobial agents. Further research is needed to fully understand its mechanism of action and explore its potential applications in the future.
Scientific Research Applications
2-[(3-bromobenzyl)thio]-4,6-dimethylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including human breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c1-9-6-10(2)16-13(15-9)17-8-11-4-3-5-12(14)7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFGYURPNNFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-bromo-2-pyridinyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4703381.png)
![2-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4703385.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703386.png)


![N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B4703415.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(4-fluorophenyl)urea](/img/structure/B4703427.png)
![N-(4-acetylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4703437.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703445.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-furohydrazide)](/img/structure/B4703455.png)
![5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4703462.png)
![N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4703473.png)